4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride
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Overview
Description
4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a hydrochloride salt form of a benzamide derivative, characterized by the presence of an aminomethyl group, a methyl group, and an isopropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminomethylbenzoic acid with isopropylamine and methylamine under controlled conditions.
Hydrochloride Salt Formation: The resulting benzamide derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzamide core using automated reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation: The purified benzamide derivative is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target; for instance, it may inhibit or activate certain biochemical pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-methyl-N-(propan-2-yl)benzamide hydrochloride
- 4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide
Uniqueness
4-(aminomethyl)-N-methyl-N-(propan-2-yl)benzamide hydrochloride is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
1588438-93-0 |
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Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,8,13H2,1-3H3;1H |
InChI Key |
AHLNAFAKJKOFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC=C(C=C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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